2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol is a complex organic compound that features a phenol group, an amino group, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with formaldehyde and aniline under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving phenol and ammonia to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Catalysts and solvents are also carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: Shares the chloropyridine moiety but lacks the phenol group.
2-Amino-5-methylphenol: Contains the phenol group but lacks the chloropyridine moiety.
Uniqueness
2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from its simpler analogs.
Properties
CAS No. |
920512-07-8 |
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Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-amino-5-[[(2-chloropyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12ClN3O/c13-12-10(2-1-5-15-12)16-7-8-3-4-9(14)11(17)6-8/h1-6,16-17H,7,14H2 |
InChI Key |
SYNZWXRJWNNOHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NCC2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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